molecular formula C9H11ClFN B7877406 1-(3-Chloro-4-fluorophenyl)propan-1-amine

1-(3-Chloro-4-fluorophenyl)propan-1-amine

Cat. No.: B7877406
M. Wt: 187.64 g/mol
InChI Key: CUBLZMDQAQMWND-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H10ClFN It is a derivative of phenylpropanamine, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can interact with neurotransmitter receptors, modulating their signaling pathways .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBLZMDQAQMWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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